molecular formula C6H7N3O2 B140868 6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde CAS No. 154867-32-0

6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde

Cat. No. B140868
M. Wt: 153.14 g/mol
InChI Key: FENUGAJMXNCRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde is a chemical compound that is widely used in scientific research. It is a pyrimidine derivative that has been synthesized through various methods.

Scientific Research Applications

6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde has been extensively used in scientific research. It is a potent inhibitor of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleic acids. This compound has been used to study the mechanism of action of dihydrofolate reductase inhibitors and to develop new drugs that target this enzyme.

Mechanism Of Action

The mechanism of action of 6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde involves the inhibition of dihydrofolate reductase. This enzyme is essential for the synthesis of nucleic acids, and its inhibition leads to the depletion of nucleotide pools and the disruption of DNA synthesis. This compound binds to the active site of dihydrofolate reductase and prevents the reduction of dihydrofolate to tetrahydrofolate.

Biochemical And Physiological Effects

6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde has been shown to have potent biochemical and physiological effects. It inhibits the growth of cancer cells by disrupting DNA synthesis and inducing apoptosis. This compound has also been shown to have anti-inflammatory properties and to reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde in lab experiments is its potency and specificity. It is a potent inhibitor of dihydrofolate reductase and has been extensively used to study the mechanism of action of this enzyme. However, one of the limitations of this compound is its toxicity. It can be toxic to cells at high concentrations and requires careful handling.

Future Directions

There are several future directions for the use of 6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde in scientific research. One of the areas of research is the development of new drugs that target dihydrofolate reductase. This compound can be used as a lead compound for the development of new drugs that are more potent and less toxic. Another area of research is the study of the mechanism of action of dihydrofolate reductase inhibitors. This compound can be used to study the binding kinetics and thermodynamics of dihydrofolate reductase inhibitors and to develop new inhibitors with improved properties.
Conclusion
6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde is a potent inhibitor of dihydrofolate reductase that has been extensively used in scientific research. It has been synthesized through various methods and has been shown to have potent biochemical and physiological effects. This compound has several advantages and limitations for lab experiments and has several future directions for research.

Synthesis Methods

6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde can be synthesized through various methods. One of the most common methods is the reaction between 2,4-diamino-6-methylpyrimidine and glyoxal in the presence of sodium hydroxide. The reaction yields 6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde as a yellow solid.

properties

CAS RN

154867-32-0

Product Name

6-Amino-1-methyl-2-oxopyrimidine-5-carbaldehyde

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

6-amino-1-methyl-2-oxopyrimidine-5-carbaldehyde

InChI

InChI=1S/C6H7N3O2/c1-9-5(7)4(3-10)2-8-6(9)11/h2-3H,7H2,1H3

InChI Key

FENUGAJMXNCRGG-UHFFFAOYSA-N

SMILES

CN1C(=C(C=NC1=O)C=O)N

Canonical SMILES

CN1C(=C(C=NC1=O)C=O)N

synonyms

5-Pyrimidinecarboxaldehyde, 6-amino-1,2-dihydro-1-methyl-2-oxo- (9CI)

Origin of Product

United States

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